molecular formula C17H21N3O4 B11620906 N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine

Cat. No.: B11620906
M. Wt: 331.4 g/mol
InChI Key: ZMGGISOVWBGHSC-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine is a complex organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to an asparagine moiety substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and furan-2-ylmethylamine. These intermediates are then subjected to a series of condensation and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-N,N-diphenylurea
  • 4-(dimethylamino)benzophenone
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine

Uniqueness

N-[4-(dimethylamino)phenyl]-N~2~-(furan-2-ylmethyl)asparagine is unique due to its combination of a dimethylamino group, a phenyl ring, and a furan-2-ylmethyl-substituted asparagine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[4-(dimethylamino)anilino]-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C17H21N3O4/c1-20(2)13-7-5-12(6-8-13)19-16(21)10-15(17(22)23)18-11-14-4-3-9-24-14/h3-9,15,18H,10-11H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

ZMGGISOVWBGHSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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